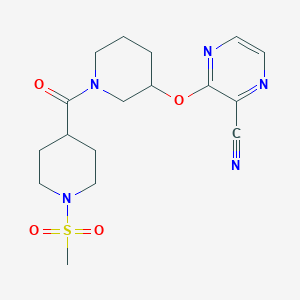

3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

描述

属性

IUPAC Name |

3-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-27(24,25)22-9-4-13(5-10-22)17(23)21-8-2-3-14(12-21)26-16-15(11-18)19-6-7-20-16/h6-7,13-14H,2-5,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVUJINBFBLLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

Basic Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 425.5 g/mol

Structural Features

The compound features a piperidine ring, a pyrazine moiety, and a methylsulfonyl group, which contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. For instance, derivatives containing piperidine and pyrazine rings have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Inflammation Modulation :

Synthetic Methodologies

The synthesis of 3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several key steps:

- Formation of Piperidine Derivatives : Various synthetic routes have been explored to create piperidine derivatives that serve as precursors for further functionalization.

- Coupling Reactions : The introduction of the pyrazine and carbonitrile groups typically involves coupling reactions that can be facilitated by transition metal catalysts or through classical organic synthesis techniques .

Case Studies

- Study on Antiproliferative Effects :

- Inflammatory Disease Research :

Potential Therapeutic Uses

Given its biological activities, this compound may have applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : Targeting conditions such as rheumatoid arthritis or other inflammatory disorders.

作用机制

The mechanism of action of 3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the nature of the target.

相似化合物的比较

Compound 1 : 3-({1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (CAS: 2034503-66-5)

- Molecular Formula : C₁₆H₁₇N₅O₂

- Molecular Weight : 311.34 g/mol

- Key Differences: Replaces the methylsulfonyl-piperidine-4-carbonyl group with a 2-(1H-pyrrol-1-yl)acetyl substituent.

Compound 2 : 3-(2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 2380144-65-8)

- Molecular Formula : C₁₆H₁₈FN₅O₃

- Molecular Weight : 347.34 g/mol

- Key Differences: Features a fluoropyrimidinyloxy group and a dihydropyrimidinone ring instead of pyrazine-carbonitrile.

Compound 3 : (2-Piperazin-1-yl-pyridin-3-yl)-pyrrolidin-1-yl-methanone (CAS: 902836-06-0)

- Molecular Formula : C₁₄H₂₀N₄O

- Molecular Weight : 260.33 g/mol

- Key Differences: Replaces pyrazine with a pyridine ring and substitutes the piperidine-ether linkage with a piperazine-pyrrolidinylcarbonyl system.

Comparative Analysis Table

| Parameter | Target Compound | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|---|

| Core Heterocycle | Pyrazine-carbonitrile | Pyrazine-carbonitrile | Dihydropyrimidinone | Pyridine-piperazine |

| Substituents | Methylsulfonyl, piperidine-4-carbonyl | 2-(1H-pyrrol-1-yl)acetyl | 5-fluoropyrimidinyloxy, oxoethyl | Pyrrolidinylcarbonyl |

| Molecular Weight | ~350–400 g/mol (estimated) | 311.34 g/mol | 347.34 g/mol | 260.33 g/mol |

| Polar Groups | Sulfonyl, carbonyl | Acetyl, pyrrole | Fluorine, carbonyl | Carbonyl |

| Potential Pharmacokinetics | High solubility (sulfonyl) | Moderate solubility | Enhanced metabolic stability | Lower solubility |

Research Implications

- Target Compound Advantages :

- The methylsulfonyl group enhances solubility and may improve target engagement via hydrogen bonding.

- Dual piperidine rings offer conformational flexibility for binding to deep hydrophobic pockets.

- Comparative Limitations :

- Compound 1’s pyrrole group may limit steric accessibility in flat binding sites.

- Compound 3’s lower molecular weight and reduced polarity could compromise bioavailability .

生物活性

3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, with CAS number 2034503-19-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of the compound is C17H23N5O4S, with a molecular weight of 393.5 g/mol. The structure includes a pyrazine ring and piperidine moieties, which are often associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 2034503-19-8 |

| Molecular Formula | C17H23N5O4S |

| Molecular Weight | 393.5 g/mol |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives of piperidine can inhibit tumor cell proliferation and migration, suggesting that this compound may also possess such activities. A study involving related piperidine derivatives reported a reduction in cell viability in various cancer cell lines, including breast and lung cancers .

The proposed mechanism of action for compounds similar to this compound involves modulation of key signaling pathways involved in cell proliferation and apoptosis. Notably, the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, has been observed in related compounds. This suggests that the compound may induce G1/S phase arrest in cancer cells.

Case Studies

- Study on Tumor Cell Proliferation : A recent study investigated the effects of a structurally similar compound on tumor cell lines. The results indicated a significant decrease in proliferation rates and increased apoptosis markers when treated with concentrations around 10 µM .

- Inhibition of Migration : Another study focused on the migration capabilities of cancer cells treated with piperidine derivatives. The findings revealed that these compounds could effectively reduce migratory behavior, indicating potential applications in metastasis prevention .

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of related compounds:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including piperidine functionalization, sulfonylation, and coupling with pyrazine-carbonitrile intermediates. Key steps:

- Piperidine sulfonylation : Use methylsulfonyl chloride under basic conditions (e.g., potassium carbonate in dichloromethane) to introduce the methylsulfonyl group .

- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between piperidine and pyrazine moieties. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of unreacted intermediates. For example, pyrazine protons appear as distinct singlets (δ 8.5–9.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂N₄O₄S: 394.14) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturation studies recommend stock solutions in DMSO (10 mM) for biological assays .

- Stability : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the sulfonyl and carbonyl groups. Stability tests via accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target receptors?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions between the compound’s sulfonyl-piperidine moiety and receptor active sites (e.g., kinases). Focus on hydrogen bonding with catalytic lysine residues .

- QSAR analysis : Correlate substituent modifications (e.g., pyrazine ring methylation) with activity data to predict bioactivity cliffs .

- Reaction path simulations : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for derivatives, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, IC₅₀ variations may arise from differences in membrane permeability (logP = 2.1) or efflux pump activity (P-gp substrate potential) .

- Metabolic stability : Test liver microsome stability to rule out CYP450-mediated degradation (e.g., CYP3A4 inhibition potential) as a confounding factor .

- Data normalization : Use reference standards (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Employ chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers. For example, use immobilized Candida antarctica lipase for acylative kinetic resolution .

- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce racemization during coupling steps. Optimal parameters: 0.5 mL/min flow rate, 25°C .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .

Contradiction Analysis and Mitigation

Q. Conflicting reports on the compound’s CYP450 inhibition profile: How to resolve this?

- Analysis : Discrepancies may stem from assay conditions (e.g., human vs. rat liver microsomes) or substrate selectivity.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。